N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a furan ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the benzyl and phenyl groups, and finally the construction of the triazole ring. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.
Benzyl Group Introduction: The benzyl group can be introduced via benzyl halides or benzyl alcohols using nucleophilic substitution reactions.
Phenyl Group Introduction: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Triazole Ring Formation: The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new drugs. Medicine: The compound has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine: A derivative of furan with a benzyl group attached to a butenylamine chain.
N-benzyl-N-(furan-2-yl-methyl)acetamide: A compound with antiprotozoal activity against Chagas disease.
Uniqueness: N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-benzyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(21-14-15-8-3-1-4-9-15)18-19(17-12-7-13-26-17)24(23-22-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSFIOVFHIUMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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